5-(1,1,2,2,3,3-hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol
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Overview
Description
5-(1,1,2,2,3,3-Hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,3,3-hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a suitable pyrazine derivative with hexafluoropropyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,3,3-Hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-(1,1,2,2,3,3-Hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-(1,1,2,2,3,3-hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function. This can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in chemical reactions.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with applications in organic synthesis and biochemistry.
Uniqueness
5-(1,1,2,2,3,3-Hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol is unique due to its specific combination of fluorinated groups, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
5-(1,1,2,2,3,3-hexafluoropropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-pyrazin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9N2O/c9-4(10)6(13,14)5(11,12)3-7(20,8(15,16)17)19-2-1-18-3/h4,19-20H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQCDFNQJXTGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(N1)(C(F)(F)F)O)C(C(C(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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